N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
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Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been studied for their DNA intercalation activities as anticancer agents . These compounds have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .
Molecular Structure Analysis
The molecular structure of these compounds is designed to interact with the DNA active site . Molecular docking studies were performed to investigate the binding modes of the proposed compounds .Chemical Reactions Analysis
The chemical reactions involved in the creation of these compounds are part of their synthesis process . The specific chemical reactions for “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxybenzyl)acetamide” were not found in the available resources.Scientific Research Applications
Anticonvulsant Activity
The compound has been used as a precursor in the synthesis of novel quinoxaline derivatives with potential anticonvulsant properties. Research by Alswah et al. (2013) highlighted the anticonvulsant evaluation of these derivatives, with some showing significant activities in models of induced convulsions, hinting at their potential for further development as anticonvulsant agents Alswah, M., Ghiaty, A. H., El-Morsy, A., & El-Gamal, K. M. (2013). Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents. ISRN Organic Chemistry.
Positive Inotropic Effects
Another line of research investigated the positive inotropic effects of derivatives of this compound. Studies conducted by Li et al. (2008) and others have synthesized various derivatives and evaluated their inotropic activities, with some compounds showing favorable activities compared to standard drugs. These findings suggest potential applications in treating heart conditions by improving cardiac contractility Li, J.-Y., Cui, X., Liu, X.-K., Hong, L., Quan, Z.-S., & Piao, H. (2008). Synthesis and Positive Inotropic Evaluation of 2‐(4‐(4‐Substituted benzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)‐acetamides. Archiv der Pharmazie.
Synthesis of Amino Acid Derivatives
Fathalla (2015) explored the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, showcasing the compound's versatility in creating a wide range of amino acid derivatives. This research opens pathways for the development of new molecules with potential therapeutic applications Fathalla, W. (2015). Synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs. Chemistry of Heterocyclic Compounds.
Mechanism of Action
Target of Action
It is known that quinoxaline derivatives, which this compound is a part of, have been studied against many targets, receptors, or microorganisms .
Mode of Action
It is known that quinoxaline derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoxaline derivatives are known to have a wide range of biological activities, suggesting they may affect multiple pathways .
Result of Action
Some quinoxaline derivatives have shown promising antiviral activity .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-26-14-8-6-13(7-9-14)10-20-17(25)11-27-19-18-23-21-12-24(18)16-5-3-2-4-15(16)22-19/h2-9,12H,10-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFDWNIHUJFPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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